molecular formula C15H11BrCl2N2O2 B3041969 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one CAS No. 444663-79-0

5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one

Cat. No.: B3041969
CAS No.: 444663-79-0
M. Wt: 402.1 g/mol
InChI Key: YRCJVRBLNIJJIV-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one (CAS 444663-79-0, Molecular Weight: 402.1 g/mol) is a synthetically designed dihydroquinazolinone derivative of significant interest in medicinal chemistry and drug discovery research . This compound features a quinazolinone core, a privileged structure in pharmacology, substituted with a 2,6-dichlorophenyl group at the N-1 position, a bromine atom at the 5-position, and a methoxy group at the 7-position . The 3,4-dihydro moiety contributes to conformational flexibility, potentially influencing its biomolecular interactions. Quinazolinone derivatives are extensively investigated for their diverse biological activities. Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2, 5, and 7 positions, particularly with halogens like bromine and aromatic groups, are critical for enhancing pharmacological potential . Related analogues are known to exhibit potent inhibitory effects on various enzymatic targets, including kinases, thymidylate synthase, and poly(ADP-ribose) polymerase (PARP) . The specific pattern of halogen and aryl substituents on this scaffold is frequently associated with antimicrobial and cytotoxic properties, making it a valuable template for developing novel therapeutic agents . This compound serves as a key synthetic intermediate and a promising scaffold for the design and development of new bioactive molecules. Its structure offers multiple sites for further chemical modification, enabling researchers to explore a wide chemical space and optimize potency and selectivity for specific biological targets. It is supplied for research purposes such as in vitro bioactivity screening, mechanism of action studies, and as a building block in synthetic chemistry programs. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O2/c1-22-8-5-10(16)9-7-19-15(21)20(13(9)6-8)14-11(17)3-2-4-12(14)18/h2-6H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCJVRBLNIJJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC(=O)N2C3=C(C=CC=C3Cl)Cl)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloroaniline and 5-bromo-2-methoxybenzoic acid.

    Formation of Intermediate: The 2,6-dichloroaniline is reacted with 5-bromo-2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydroxide (NaOH) to form the quinazolinone core.

    Final Product: The final product, 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one, is obtained after purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazolinone derivatives with altered oxidation states.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one exhibit promising anticancer properties. A study highlighted its potential as an inhibitor of the p38 MAP kinase pathway, which is often dysregulated in various cancers. The development of selective inhibitors targeting this pathway could lead to novel cancer therapies .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It acts on specific signaling pathways that mediate inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in several studies .

Neuroprotective Properties

Recent findings suggest that derivatives of quinazolinone compounds can provide neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanisms involve the modulation of neuroinflammatory responses and oxidative stress pathways .

Case Study 1: Inhibition of p38 MAP Kinase

In a notable study by Stelmach et al., the synthesis and biological evaluation of dihydroquinazolinone derivatives demonstrated potent inhibition of the p38 MAP kinase pathway. The study provided evidence that these compounds could serve as effective therapeutic agents against inflammatory diseases and certain cancers .

Case Study 2: Antioxidant Activity

A study investigating the antioxidant potential of various quinazolinone derivatives revealed that 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one exhibited significant free radical scavenging activity. This property is crucial for developing drugs aimed at combating oxidative stress-related conditions .

Data Table: Summary of Applications

Application TypeDescriptionReferences
AnticancerInhibition of p38 MAP kinase; potential for cancer therapy
Anti-inflammatoryModulation of inflammatory cytokines; potential treatment for arthritis
NeuroprotectiveProtection against neurodegeneration; modulation of oxidative stress
AntioxidantFree radical scavenging activity; relevance in oxidative stress conditions

Mechanism of Action

The mechanism of action of 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and related analogs:

Compound Name Core Structure Substituents Key Functional Groups Reported Activity
5-Bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one (Target) Quinazolinone (3,4-dihydro) 5-Br, 1-(2,6-Cl₂Ph), 7-OCH₃ Bromine, dichlorophenyl, methoxy Inferred kinase inhibition potential
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole-triazole hybrid 3-BrPh, 2-methylphenyl, thione Bromine, methylphenyl, thione Antimicrobial, antitumor (hypothesized)
Clonidine Hydrochloride (2,6-dichloro-N-2-imidazolidinylidenebenzenamine HCl) Imidazoline 2,6-Cl₂Ph, imidazoline Dichlorophenyl, imidazoline Antihypertensive (α₂-adrenergic agonist)

Key Observations:

  • Bromine Substitution : The target compound’s bromine at position 5 contrasts with the 3-bromophenyl group in the benzoxazole-triazole analog . Bromine’s electronegativity and steric bulk may alter binding affinity in biological targets compared to chlorine or methyl groups.
  • Dichlorophenyl Motif: Both the target compound and clonidine share the 2,6-dichlorophenyl group, a known pharmacophore in medicinal chemistry. In clonidine, this group is critical for α₂-adrenergic receptor agonism . However, the target compound’s quinazolinone core likely directs it toward different targets (e.g., kinases or DNA-interactive enzymes).
  • Methoxy Group: The 7-methoxy substituent in the target compound may enhance lipophilicity and metabolic stability compared to non-oxygenated analogs.

Physicochemical and Spectroscopic Comparisons

  • IR/NMR Data: The benzoxazole-triazole analog () exhibits IR peaks for C-Br (539 cm⁻¹) and C=S (1234 cm⁻¹), while its ¹H-NMR shows aromatic protons (δ 6.77–7.04 ppm) . The target compound’s methoxy group would likely produce a distinct ¹H-NMR signal near δ 3.8–4.0 ppm, and its quinazolinone carbonyl (C=O) would appear at ~1700 cm⁻¹ in IR.
  • Elemental Analysis : The benzoxazole-triazole compound’s calculated C, H, N percentages (56.89%, 3.09%, 12.45%) align closely with experimental values , suggesting reliable synthetic protocols. Similar precision is expected for the target compound.

Pharmacological Implications

  • Clonidine Analog: Clonidine’s 2,6-dichlorophenyl group facilitates binding to α₂-adrenergic receptors, reducing sympathetic outflow . The target compound’s dichlorophenyl group may confer receptor affinity but likely for distinct targets due to its larger, planar quinazolinone core.
  • Benzoxazole-Triazole Hybrid : The antimicrobial activity of the benzoxazole-triazole analog underscores the role of bromine and heterocyclic cores in bioactivity. The target compound’s bromine and methoxy groups may similarly enhance DNA intercalation or enzyme inhibition.

Biological Activity

5-Bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C23H19BrCl2N2O3
  • Molecular Weight : 522.22 g/mol
  • CAS Number : 444663-78-9

The compound features a bromine atom and dichlorophenyl group, which are significant for its biological activity. The presence of methoxy groups also influences its pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the quinazolinone class exhibit a range of biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. Specifically, 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one has been studied for its potential in cancer therapy and as an antimicrobial agent.

Antitumor Activity

Studies have demonstrated that quinazolinone derivatives can inhibit tumor growth in various cancer cell lines. For instance:

  • In vitro studies showed that this compound exhibits cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). It was found to induce apoptosis and cell death in these cells, particularly when combined with doxorubicin, enhancing the overall therapeutic efficacy .
  • Mechanism of Action : The antitumor activity is believed to stem from the compound's ability to interfere with DNA synthesis and induce oxidative stress within cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro assays indicated that it possesses significant antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .
  • Synergistic Effects : Research suggests that when used in combination with other antibiotics, the efficacy of treatment can be significantly enhanced, indicating potential for use in combination therapies .

Table of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntitumorHighInduces apoptosis; inhibits DNA synthesis
AntimicrobialModerate to HighDisrupts bacterial cell wall synthesis
Synergistic EffectsSignificant with antibioticsEnhances overall antimicrobial efficacy

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study 1 : A study on the combination of 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one with doxorubicin revealed a synergistic effect in MDA-MB-231 cells, leading to increased apoptosis rates compared to either agent alone .
  • Case Study 2 : In another investigation focusing on antimicrobial properties, the compound was tested against resistant bacterial strains and showed promising results in reducing bacterial load in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one
Reactant of Route 2
5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinazolin-2-one

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